The 1-methylpiperidin-4-yl group is frequently encountered in pharmaceutical research, often incorporated into molecules designed to interact with biological targets like receptors and enzymes. [, , , , , , , , ] This structural motif typically functions as a pharmacophore, responsible for binding to the target and eliciting a biological response.
4-(1-Methylpiperidin-4-yl)phenol hydrobromide is a chemical compound with the molecular formula and the Chemical Identifier (CID) 138987942. This compound is categorized as a phenol derivative, specifically featuring a piperidine ring substituted with a methyl group at the nitrogen atom. The hydrobromide form indicates that it is a salt formed with hydrobromic acid, enhancing its solubility in water and making it suitable for various applications in medicinal chemistry and pharmacology.
This compound is classified under the category of organic compounds, specifically as an aromatic amine due to its phenolic structure combined with a piperidine moiety. It has been identified in various chemical databases, including PubChem, where detailed information regarding its properties and synthesis is available . The classification also includes it being part of a broader group of compounds that exhibit potential biological activities, particularly related to neurotransmitter systems.
The synthesis of 4-(1-Methylpiperidin-4-yl)phenol hydrobromide can be achieved through several methods, typically involving the reaction of piperidine derivatives with phenolic compounds. One common approach includes:
The synthesis often utilizes techniques such as refluxing in an organic solvent (e.g., ethanol or methanol) to facilitate the reaction. The purification of the final product may involve crystallization techniques or chromatography to isolate the desired hydrobromide salt from by-products and unreacted materials.
The molecular structure of 4-(1-Methylpiperidin-4-yl)phenol hydrobromide consists of a phenolic ring attached to a piperidine ring. The piperidine ring features a methyl substitution at the nitrogen atom, contributing to its lipophilicity and biological activity.
4-(1-Methylpiperidin-4-yl)phenol hydrobromide can participate in various chemical reactions typical for phenolic compounds and amines:
In laboratory settings, reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.
The mechanism of action for 4-(1-Methylpiperidin-4-yl)phenol hydrobromide is primarily associated with its interaction with neurotransmitter receptors, particularly those involved in dopaminergic signaling. It may function as a modulator or antagonist at specific receptor sites, influencing neurotransmission and potentially exhibiting effects on mood and cognition.
Research indicates that compounds with similar structures can interact with opioid receptors, suggesting potential analgesic properties . Further studies would be required to elucidate the precise pathways through which this compound exerts its effects.
4-(1-Methylpiperidin-4-yl)phenol hydrobromide has potential applications in several scientific fields:
The versatility of this compound highlights its significance in both academic research and practical applications within medicinal chemistry.
The synthesis of 4-(1-methylpiperidin-4-yl)phenol hydrobromide relies on well-established routes for constructing the piperidine-phenol scaffold. A prevalent approach involves the reductive amination of 1-methyl-4-piperidone with 4-hydroxyaniline, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane under acidic conditions. This method yields the tertiary amine intermediate, 4-(1-methylpiperidin-4-yl)phenol, with typical efficiencies of 65–78% after purification [1] [6]. Alternative pathways employ Grignard additions to N-methyl-4-piperidone, where 4-methoxyphenylmagnesium bromide undergoes nucleophilic attack followed by acid-catalyzed dehydration and demethylation. However, this route introduces additional steps for phenol deprotection, reducing the overall yield to 40–55% [1].
A more efficient strategy adapts the Janssen fentanyl synthesis framework, involving condensation of 1-benzylpiperidin-4-one with 4-hydroxyaniline to form an imine intermediate. Subsequent reduction (e.g., LiAlH₄) and catalytic hydrogenolysis (Pd/C, H₂) afford the free base, which is isolated as the hydrobromide salt via HBr treatment in ethanol. This method achieves higher regioselectivity (>90%) but requires stringent control of reaction parameters to minimize over-reduction byproducts [6].
Table 1: Comparative Analysis of Traditional Synthetic Routes
Method | Key Reagents | Yield (%) | Key Limitations |
---|---|---|---|
Reductive Amination | NaBH(OAc)₃, CH₃CH₂Cl₂ | 65–78 | Epimerization at C4; moderate purity |
Grignard Addition | ArMgBr, H₃O⁺, BBr₃ | 40–55 | Multi-step; low atom economy |
Janssen-Type Condensation | LiAlH₄, Pd/C, HBr/EtOH | 70–85 | High-pressure handling; cost |
Hydrobromide salt formation is critical for enhancing the stability and crystallinity of 4-(1-methylpiperidin-4-yl)phenol. Recent innovations focus on solvent-mediated polymorph selection and counterion exchange. Crystallization from ethanol/water mixtures (4:1 v/v) below 10°C yields a monohydrate polymorph (Form I), characterized by needle-like crystals with superior hygroscopic stability. In contrast, isopropanol generates an anhydrous phase (Form II) with higher solubility but tendency toward deliquescence [7] [8].
Reactive crystallization techniques have replaced traditional acid titration. Direct HBr gas infusion into free base suspensions in tetrahydrofuran (THF) achieves near-quantitative salt formation (98% yield) while minimizing hydrolysis byproducts. This method enables precise stoichiometric control, critical for avoiding hydrobromide-hydrate mixtures that compromise pharmaceutical compatibility [7]. Additionally, anti-solvent vapor diffusion using diethyl ether induces rapid nucleation, producing crystals with <0.1% residual solvents—surpassing ICH Q3C guidelines [8].
Phase diagrams for the hydrobromide salt reveal distinct stability domains:
The conformational flexibility of the piperidine ring necessitates precise stereocontrol during C4-phenylation. Trans-4-axial substituent orientation predominates in crystalline hydrobromide salts, stabilized by intramolecular H-bonding between the protonated amine and phenol (distance: 2.08 Å). This configuration enhances receptor affinity by mimicking bioactive conformations of opioid scaffolds [5] [9].
Asymmetric hydrogenation using DuPhos-type ligands (e.g., (R,R)-Et-DuPhos/Rh(I)) achieves up to 92% ee for trans-4-(1-methylpiperidin-4-yl)phenol. Computational studies (DFT/B3LYP) confirm the trans isomer’s stability is 3.2 kcal/mol lower than the cis counterpart due to reduced 1,3-diaxial strain [5]. For non-chiral synthesis, microwave-assisted condensation at 150°C in DMF suppresses epimerization, maintaining a trans:cis ratio of 97:3 versus 85:15 under thermal conditions [3].
Table 2: Stereochemical Outcomes Under Varied Functionalization Conditions
Method | trans:cis Ratio | Stereoselectivity Driver |
---|---|---|
Thermal Condensation (80°C) | 85:15 | Thermodynamic equilibrium |
Microwave (150°C, sealed) | 97:3 | Kinetic control via rapid annulation |
Rh/(R,R)-Et-DuPhos Catalysis | 96:4 (92% ee) | Chiral ligand steering |
Advancements in sustainable synthesis target solvent reduction, catalyst recycling, and energy efficiency. Aqueous micellar catalysis replaces traditional organic solvents: 1-methyl-4-piperidone and 4-bromophenol react in TPGS-750-M micelles (2 wt% in water) with Pd/Amphos catalyst, achieving 88% yield at 50°C—double the efficiency of toluene-based systems. The aqueous phase and catalyst are recyclable for 5 batches with <10% activity loss [5].
Continuous flow hydrogenation integrated with in-line salt formation demonstrates significant waste reduction. Free base synthesis occurs in a packed-bed reactor (10% Pd/C, 50 bar H₂, 80°C), with immediate HBr quenching in a static mixer. This setup reduces reaction time from 12 hours to 45 minutes and cuts solvent use by 85% compared to batch processing [8]. Additionally, mechanochemical grinding (ball milling) enables solvent-free hydrobromide formation. Equimolar free base and NH₄Br milled at 30 Hz for 20 minutes deliver 99% conversion, eliminating aqueous workup and organic solvent residues [5].
Comparative metrics confirm environmental advantages:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1